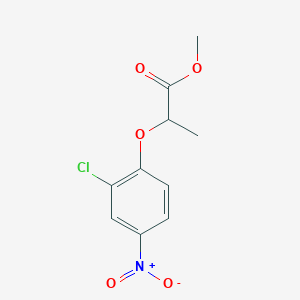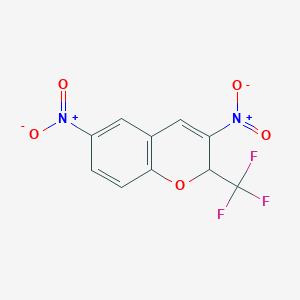
methyl 2-(2-chloro-4-nitrophenoxy)propanoate
Descripción general
Descripción
Methyl 2-(2-chloro-4-nitrophenoxy)propanoate, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 285.69 g/mol.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-chloro-4-nitrophenoxy)propanoate is not fully understood. However, it is believed to act as a photosystem II inhibitor in plants. In cancer cells, methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been shown to induce apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been shown to have both biochemical and physiological effects. In plants, methyl 2-(2-chloro-4-nitrophenoxy)propanoate inhibits the photosynthetic electron transport chain, leading to a decrease in ATP production and ultimately cell death. In cancer cells, methyl 2-(2-chloro-4-nitrophenoxy)propanoate induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-chloro-4-nitrophenoxy)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. Additionally, methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been extensively studied, and its mechanism of action is well-understood. However, methyl 2-(2-chloro-4-nitrophenoxy)propanoate also has some limitations. It is toxic and requires careful handling. Additionally, its herbicidal activity can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 2-(2-chloro-4-nitrophenoxy)propanoate. One area of interest is the development of new herbicides based on methyl 2-(2-chloro-4-nitrophenoxy)propanoate. Another area of interest is the investigation of methyl 2-(2-chloro-4-nitrophenoxy)propanoate as a potential anti-cancer agent. Additionally, methyl 2-(2-chloro-4-nitrophenoxy)propanoate could be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.
In conclusion, methyl 2-(2-chloro-4-nitrophenoxy)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on methyl 2-(2-chloro-4-nitrophenoxy)propanoate could lead to the development of new herbicides, anti-cancer agents, and organic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been shown to exhibit herbicidal activity against various weed species. In medicine, methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been investigated for its potential as an anti-cancer agent. In material science, methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been used as a precursor for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
methyl 2-(2-chloro-4-nitrophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-6(10(13)16-2)17-9-4-3-7(12(14)15)5-8(9)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQBPRQYGXKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloro-4-nitrophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4753751.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline](/img/structure/B4753756.png)

![2-{4-[(butylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide](/img/structure/B4753772.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4753777.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4753788.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B4753790.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4753796.png)
![3-(2-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4753820.png)
![1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753837.png)
![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4753844.png)
![N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4753849.png)

![2-bromo-6-methoxy-4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4753865.png)